molecular formula C7H5NO5 B1595195 2,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 53844-98-7

2,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No. B1595195
CAS RN: 53844-98-7
M. Wt: 183.12 g/mol
InChI Key: MWDICCJVJOMHSI-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-nitrobenzaldehyde (2,4-DNB) is a synthetic compound found in a variety of products, including dyes, pesticides, and pharmaceuticals. It is a colorless, crystalline solid with a pungent odor. 2,4-DNB is a versatile molecule with a wide range of applications in scientific research. It is used in the synthesis of other compounds, including heterocyclic compounds, and its unique properties make it a valuable tool for scientists in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Synthesis of Molybdenum Complexes

  • Summary of Application: This study aimed to synthesize molybdenum complexes coordinated with an aroyl hydrazone-type ligand (H2L), which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide .
  • Methods of Application: The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)] .
  • Results or Outcomes: The mononuclear complexes were tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool. Among these, the water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties .

2. Inhibition of Xanthine Oxidase

  • Summary of Application: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase .
  • Results or Outcomes: This compound could potentially be used as a therapeutic agent for the treatment of hyperuricemia and gout .

Safety And Hazards

The compound is considered hazardous and may cause skin and eye irritation. Proper protective measures should be taken during handling .

  • Future Directions

    • Investigating its potential applications in drug development and other fields would be valuable .
  • properties

    IUPAC Name

    2,4-dihydroxy-5-nitrobenzaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-3,10-11H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MWDICCJVJOMHSI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H5NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40352772
    Record name 2,4-Dihydroxy-5-nitrobenzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40352772
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,4-Dihydroxy-5-nitrobenzaldehyde

    CAS RN

    53844-98-7
    Record name 2,4-Dihydroxy-5-nitrobenzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40352772
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    2,4-dimethoxy-5-nitro-benzaldehyde (135 mg, 0.638 mmol) and sodium methanethiolate (125 mg, 1.78 mmol) are dissolved in 4 ml of N,N-dimethylacetamide and heated at 80° C. for 26 h. The reaction mixture is diluted to 50 ml with water and extracted with dichloromethane. The aqueous layer is then acidified with 5% HCl and extracted again with dichloromethane. All of the organic layers are dried over Na2SO4, concentrated, and purified using silica gel chromatography (100% dichloromethane to 30% acetone in dichloromethane) to yield 2,4-dihydroxy-5-nitro-benzaldehyde.
    Quantity
    135 mg
    Type
    reactant
    Reaction Step One
    Quantity
    125 mg
    Type
    reactant
    Reaction Step One
    Quantity
    4 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    5
    Citations
    RD Desai, KS Radha, RC Shah - Proceedings of the Indian Academy of …, 1946 - ias.ac.in
    … It did not dissolve in sodium bicarbonate solution, but readily reacted with 2: 4-dinitrophenylhydrazine and identified as 2:4-dihydroxy-5-nitrobenzaldehyde of Gattermann.* (Found: N, …
    Number of citations: 5 www.ias.ac.in
    VK Ahluwalia - 2013 - books.google.com
    The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
    Number of citations: 58 books.google.com
    RP Burman, S Gupta, J Bhatti, K Verma… - Natural product …, 2019 - Taylor & Francis
    First total synthesis of carpatamide-A 7a, cytotoxic arylamine derivative isolated from marine derived Streptomyces sp., was achieved in twelve steps with overall yield of 24% with seven …
    Number of citations: 5 www.tandfonline.com
    NW Pino - 2022 - ideals.illinois.edu
    Small molecules in biology have been studied by chemists and biologists for decades. As we have grown to understand more, we have discovered that highly reactive and difficult to …
    Number of citations: 0 www.ideals.illinois.edu
    Y OuYang, J Gao, L Zhao, J Lu, H Zhong… - Journal of Medicinal …, 2021 - ACS Publications
    Two series of novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds (A1–31 and B1–17) were designed as programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) inhibitors. All …
    Number of citations: 22 pubs.acs.org

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